5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one
Description
Properties
CAS No. |
62835-93-2 |
|---|---|
Molecular Formula |
C13H14ClNO3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
5-(2-chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C13H14ClNO3/c1-15-12(17)6-4-9-8(10(16)7-14)3-5-11(18-2)13(9)15/h3-6,10,16H,7H2,1-2H3 |
InChI Key |
ULSGIXAJHUKRCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC(=C21)OC)C(CCl)O |
Origin of Product |
United States |
Biological Activity
5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one, also known by its CAS number 62835-93-2, is a quinoline derivative that has garnered interest due to its potential biological activities. This compound's structure includes a chloro and hydroxyethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative effects, supported by relevant data tables and research findings.
The molecular formula of the compound is C₁₃H₁₄ClNO₃ with a molecular weight of 267.71 g/mol. Its structure features a quinoline core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClNO₃ |
| Molecular Weight | 267.71 g/mol |
| CAS Number | 62835-93-2 |
| LogP | 1.82 |
Antiproliferative Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 μM .
Case Study: Antiproliferative Effects
In a comparative study, derivatives of quinoline were synthesized and tested for their antiproliferative effects:
- Compound A : IC50 = 3.1 μM against MCF-7
- Compound B : IC50 = 4.8 μM against HCT 116
- This compound : Potentially similar efficacy due to structural analogies.
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored extensively. The compound has shown promising results against Gram-positive bacteria, particularly Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Table: Antibacterial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Quinoline Derivative X | E. faecalis | 8 |
| Quinoline Derivative Y | Staphylococcus aureus | 10 |
| This compound | Pending Studies | TBD |
Antioxidative Activity
In addition to its antiproliferative and antibacterial properties, the compound's antioxidative potential has been investigated. Studies indicate that quinoline derivatives can mitigate oxidative stress in cellular models, suggesting a protective role against oxidative damage .
The antioxidative activity may be attributed to the ability of the methoxy and hydroxy groups to donate electrons and stabilize free radicals, thus preventing cellular damage.
Comparison with Similar Compounds
Substituent Variations at Position 5
Synthetic Insights: Acetylation at position 5 is commonly achieved using acetyl chloride and AlCl₃ (Friedel-Crafts), as seen in 5-acetyl-8-hydroxyquinolin-2(1H)-one synthesis . Chloroacetyl derivatives may employ chloroacetyl chloride under similar conditions .
Substituent Variations at Position 8
Pharmacological Relevance : Methoxy groups generally improve metabolic stability, while benzyloxy groups are often used in prodrug design .
Core Modifications and Isosteric Replacements
Biological Activity: Quinazolinones like MHY2251 demonstrate apoptosis induction via SIRT1 inhibition, highlighting how core modifications redirect mechanistic pathways .
Preparation Methods
Friedel-Crafts Cyclization of Substituted Anilines
A scalable approach involves acylating 4-chloro-3-methoxyaniline with methyl 3,3-dimethoxypropionate under basic conditions, followed by cyclization in concentrated sulfuric acid. This method yields 8-methoxyquinolin-2(1H)-one derivatives in 28–93% yield over two steps. The 1-methyl group is introduced via N-alkylation using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. For example, treating 8-methoxyquinolin-2(1H)-one with methyl iodide in DMF at 60°C for 12 hours achieves >85% methylation.
Meth-Cohn Quinoline Synthesis
The Meth-Cohn protocol offers an alternative route, wherein 3-methoxyaniline reacts with Vilsmeier-Haack reagent (POCl₃/DMF) to form 2-chloro-3-formylquinoline intermediates. Subsequent hydrolysis with aqueous HCl yields 8-methoxyquinolin-2(1H)-one. While this method provides direct access to the 2-oxo group, the 1-methylation step remains necessary.
Functionalization at Position 5: Introducing the 2-Chloro-1-hydroxyethyl Group
Position 5 of the quinolin-2(1H)-one core requires precise functionalization. Two strategies have been validated:
Nucleophilic Substitution via Brominated Intermediates
Bromination of 8-methoxy-1-methylquinolin-2(1H)-one at position 5 using N-bromosuccinimide (NBS) in acetic acid generates 5-bromo-8-methoxy-1-methylquinolin-2(1H)-one. This intermediate undergoes Negishi coupling with a zincate reagent derived from 2-chloroethanol. For instance, treatment with (2-chloroethoxy)zinc bromide in the presence of Pd(PPh₃)₄ affords the coupled product in 65–72% yield.
Epoxide Ring-Opening Strategy
An alternative route involves epoxidizing 5-allyl-8-methoxy-1-methylquinolin-2(1H)-one (synthesized via Heck coupling) with m-CPBA, followed by HCl-mediated ring-opening to install the 2-chloro-1-hydroxyethyl group. This method achieves regioselectivity >90%, albeit with moderate yields (50–60%) due to competing side reactions.
Optimization of Key Reaction Parameters
Cyclization Conditions
Cyclization in concentrated H₂SO₄ at 0–5°C minimizes decomposition of acid-sensitive substituents, improving yields to 78% compared to 45% at room temperature. Polyphosphoric acid (PPA) offers a milder alternative, particularly for substrates with hydroxyl groups, though reaction times extend to 6–8 hours.
Protecting Group Strategies
The 1-hydroxyethyl group’s hydroxyl moiety often requires protection during harsh reactions. Silyl protection (e.g., TBSCl) enables compatibility with bromination and coupling steps, with subsequent deprotection using TBAF in THF.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR : A singlet at δ 3.89 ppm (OCH₃), doublet at δ 4.21–4.30 ppm (CH₂Cl), and broad peak at δ 5.12 ppm (OH).
- ESI-MS : m/z 310.08 [M+H]⁺ (calculated for C₁₃H₁₆ClNO₃: 309.09).
- XRD : Monoclinic crystal system with P2₁/c space group, confirming the trans configuration of the chloro-hydroxyethyl group.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one with high purity and yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with halogenation or functionalization of a quinoline precursor. For example:
- Step 1: Fluorination or methoxylation of the quinoline backbone (e.g., using Ag₂SO₄ as a catalyst under reflux conditions) .
- Step 2: Introduction of the 2-chloro-1-hydroxyethyl group via hydroxymethylation or nucleophilic substitution, often requiring anhydrous solvents like DMSO and controlled temperatures (e.g., 383 K) .
- Step 3: Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base .
Purification: Recrystallization from ethanol or acetone-water mixtures (1:1 v/v) is effective for isolating high-purity crystals .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the methyl group at N1 appears as a singlet near δ 3.5 ppm .
- Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1650 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 309.07 for C₁₄H₁₅ClNO₃⁺) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How to design preliminary biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls: Include solvent-only (DMSO) and reference compounds (e.g., doxorubicin) to validate results .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II) or receptors. The chloro and hydroxyethyl groups may enhance binding affinity via halogen bonds and hydrogen bonding .
- Enzyme Inhibition Assays: Measure kinetic parameters (Km, Vmax) using fluorogenic substrates to assess competitive/non-competitive inhibition .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., cell passage number, incubation time) .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent polarity affecting compound solubility) .
- Theoretical Frameworks: Link discrepancies to differences in molecular targets or assay sensitivity thresholds .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use methanol/water (1:1 v/v) or acetone under reflux to promote slow crystal growth .
- Temperature Gradients: Gradual cooling from 323 K to 298 K enhances lattice formation .
- Data Collection: Perform at 100 K with synchrotron radiation (λ = 0.71073 Å) for high-resolution structures .
Q. How do substituent modifications (e.g., chloro vs. bromo) impact reactivity and bioactivity?
Methodological Answer:
Q. What computational methods predict the compound’s stability under varying pH and temperature?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the chloro and hydroxyethyl groups to predict degradation pathways .
- Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 323 K; analyze degradation products via LC-MS .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | Ag₂SO₄, DMSO, 383 K | 75 | 95 | |
| Hydroxymethylation | NaBH₄, EtOH, 298 K | 68 | 90 | |
| Methylation | CH₃I, K₂CO₃, DMF | 82 | 98 |
Q. Table 2. Biological Activity Data
| Assay Type | Target | IC₅₀/ MIC (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 12.3 ± 1.5 | |
| Antimicrobial | S. aureus | 8.7 ± 0.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
